

Cross-Validation of BI-4916: A Comparative Analysis with Alternative PHGDH Inhibitors

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For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Phosphoglycerate Dehydrogenase (PHGDH) Inhibitors

The burgeoning field of cancer metabolism has identified the de novo serine biosynthesis pathway as a critical engine for tumor growth and proliferation. At the heart of this pathway lies phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme that catalyzes the first committed step. Its inhibition has emerged as a promising therapeutic strategy. This guide provides a comprehensive cross-validation of **BI-4916**, a potent PHGDH inhibitor, by comparing its performance with other widely recognized inhibitors. All data is presented with the goal of facilitating informed decisions in research and drug development.

Performance Comparison of PHGDH Inhibitors

BI-4916 is a cell-permeable prodrug that rapidly converts to its active form, BI-4924, intracellularly. BI-4924 is a highly potent and selective NADH/NAD+-competitive inhibitor of PHGDH.[1] The following tables summarize the in vitro and cellular efficacy of BI-4924 alongside other well-characterized PHGDH inhibitors. It is important to note that direct comparisons of IC50 and EC50 values should be approached with caution, as they can be influenced by the specific assay conditions and cell lines used.



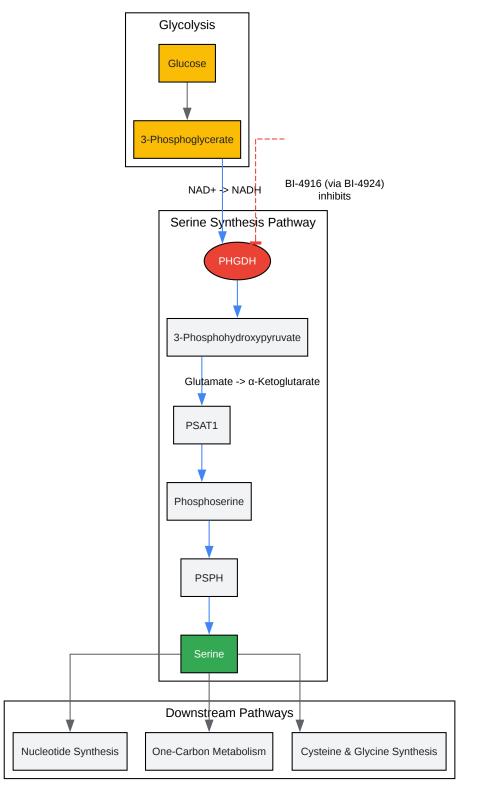
| Inhibitor | Chemical Class | In Vitro IC50 | Cellular EC50 (Serine Synthesis Inhibition) | Cell Line(s) | Mode of Inhibition |
|--|-------------------------------------|------------------|---|--|---|
| BI-4924 (active form of BI-4916) | Indole amide | 3 nM[2] | 2.2 μM[3] | Not specified | NADH/NAD+-competitive[3] |
| CBR-5884 | Thiophene Derivative | 33 μM[2] | ~30 µM | Melanoma, Breast Cancer | Non-competitive[3] |
| NCT-503 | Piperazine-1- carbothioami de | 2.5 μM[2][3] | 8 - 16 μΜ | MDA-MB- 468, BT-20, HCC70, HT1080, MT- 3 | Non- competitive with respect to 3-PG and NAD+[3] |
| PKUMDL- WQ-2101 | Not specified | 34.8 μM[2] | Not specified | Not specified | Allosteric, Non-NAD+- competing[2] |
| PKUMDL- WQ-2201 | Not specified | 35.7 μM[2] | Not specified | Not specified | Allosteric, Non-NAD+- competing[2] |
| PHGDH-IN-5 | Not specified | 0.29 μM[2] | Not specified | Cancer cell lines overexpressi ng PHGDH | Covalent[2] |

Signaling Pathway and Experimental Workflow

To understand the context of **BI-4916**'s action, it is crucial to visualize its place in the broader metabolic landscape and the methods used to assess its efficacy.



De Novo Serine Biosynthesis Pathway





PHGDH Inhibitor (e.g., BI-4916) PHGDH Enzyme Inhibition Assay Cancer Cell Lines (PHGDH-dependent) Cellular Serine Synthesis Measurement (Mass Spec) In Vivo Xenograft Tumor Models Validation of Inhibitor Efficacy

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